Shi Epoxidation Oxazolidinone Methyl Catalyst
Description
Emergence of Organocatalytic Asymmetric Epoxidation in Late 20th Century Organic Chemistry
The late 20th century witnessed growing interest in metal-free catalytic systems, driven by demands for environmentally benign and cost-effective synthetic methods. Prior to Yian Shi’s breakthrough, asymmetric epoxidation relied heavily on metal catalysts such as the Sharpless epoxidation (titanium-based) and Jacobsen-Katsuki epoxidation (manganese-salen complexes). While effective, these systems faced limitations, including sensitivity to moisture, air, and functional group compatibility issues. Organocatalysis, though conceptually rooted in early 19th-century discoveries like Justus von Liebig’s acetaldehyde-catalyzed cyanogen oxidation, remained underexplored for asymmetric transformations until the 1990s.
The quest for non-metal catalysts gained momentum with the recognition that small organic molecules could enforce stereochemical outcomes through hydrogen bonding, electrostatic interactions, and rigid transition-state organization. Early work by chemists like Gilbert Stork on proline-mediated aldol reactions hinted at the potential of organocatalysis, but asymmetric oxidation remained elusive. The Shi epoxidation addressed this gap by demonstrating that chiral ketones could mediate enantioselective oxygen transfer, leveraging dioxirane intermediates for epoxide formation. This discovery aligned with broader trends in green chemistry, emphasizing atom economy and reduced heavy-metal usage.
Yian Shi’s Pioneering Work on Fructose-Derived Catalytic Systems
In 1996, Yian Shi and colleagues reported the first highly enantioselective organocatalytic epoxidation using a ketone derived from D-fructose. The catalyst (1 , Figure 1) features a bicyclic ketal structure with a stereogenic center adjacent to the reactive ketone, conferring rigidity and minimizing epimerization. Under basic aqueous conditions (pH ~10.5), oxone (potassium peroxymonosulfate) oxidizes the ketone to a dioxirane intermediate, which transfers an oxygen atom to the alkene substrate via a spiro transition state. The reaction’s stereochemical outcome arises from preferential dioxirane attack on the alkene’s si-face, sterically hindered by the catalyst’s bulky substituents.
Table 1: Key Features of the Shi Epoxidation Catalyst
| Property | Description |
|---|---|
| Source | D-Fructose |
| Structure | Bicyclic ketal with quaternary stereocenter |
| Active Species | Chiral dioxirane generated in situ |
| Optimal pH | 10.5 |
| Temperature Range | 0–25°C |
| Substrate Scope | Trans- and trisubstituted alkenes, electron-deficient alkenes |
Shi’s systematic optimization revealed that maintaining basic conditions was critical to suppressing Baeyer-Villiger oxidation, a side reaction that cleaves the catalyst’s ketone group. By employing substoichiometric catalyst loadings (20–30 mol%) and biphasic reaction media, the team achieved efficient epoxidation of unfunctionalized alkenes, a feat previously unattainable with organocatalysts. The method’s utility was underscored by its application in the synthesis of complex natural products, such as glabrescol and octalactin, where high enantiomeric excess (up to 98%) was attained.
Evolution from Initial Dioxirane-Based Mechanisms to Modern Catalyst Design
The original Shi epoxidation mechanism posited a dioxirane intermediate formed through oxone-mediated ketone oxidation. Kinetic and isotopic labeling studies confirmed that oxygen transfer occurs concertedly, preserving alkene geometry and avoiding radical intermediates. The spiro transition state model, where the dioxirane’s oxygen aligns perpendicularly to the alkene plane, explained the enantioselectivity observed with chiral catalysts. Subsequent computational studies validated this model, highlighting the role of non-covalent interactions (e.g., CH-π) in stabilizing the transition state.
Modern catalyst design has focused on enhancing stability and broadening substrate scope. For example, introducing electron-withdrawing groups to the catalyst scaffold improves resistance to Baeyer-Villiger degradation, enabling reactions at near-neutral pH. Additionally, modular synthesis approaches have allowed diversification of the ketal framework, yielding catalysts tailored for cis-alkenes or polyenes. These advances build on Shi’s foundational work, illustrating the dynamic interplay between mechanistic insight and synthetic innovation.
Figure 1: Proposed Transition State in Shi Epoxidation
O
|
R1-C-O-O-C-R2
|
(spiro transition state)
The dioxirane’s electrophilic oxygen attacks the alkene’s si-face, guided by steric and electronic effects from the catalyst.
Properties
IUPAC Name |
(3'aR,5S,7'aR)-2',2'-dimethyl-3-(4-methylphenyl)spiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-10-4-6-11(7-5-10)18-9-17(24-15(18)20)14(19)13-12(8-21-17)22-16(2,3)23-13/h4-7,12-13H,8-9H2,1-3H3/t12-,13-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKGDVVGAWYPFR-XNJGSVPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467912 | |
| Record name | Shi Epoxidation Oxazolidinone Methyl Catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403501-30-4 | |
| Record name | Shi Epoxidation Oxazolidinone Methyl Catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The Shi Epoxidation Oxazolidinone Methyl Catalyst can be synthesized from D-fructose through a two-step process involving ketalization and oxidation. The ketalization step involves reacting D-fructose with acetone in the presence of perchloric acid at 0°C to form a ketone intermediate. This intermediate is then oxidized using pyridinium chlorochromate at room temperature to yield the final catalyst .
Industrial Production Methods
While specific industrial production methods for this catalyst are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the catalyst .
Chemical Reactions Analysis
Types of Reactions
The Shi Epoxidation Oxazolidinone Methyl Catalyst primarily undergoes epoxidation reactions, where it facilitates the conversion of alkenes to epoxides. This reaction is highly enantioselective, meaning it produces a specific enantiomer of the epoxide product .
Common Reagents and Conditions
The typical reagents used in these reactions include potassium peroxymonosulfate (Oxone) as the oxidant and the this compound as the organocatalyst. The reactions are usually conducted in buffered, often biphasic mixtures with phase transfer catalysts. The optimal pH for these reactions is around 10.5, achieved by adding potassium carbonate to the reaction mixture .
Major Products
The major products of these reactions are epoxides, which are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Asymmetric Synthesis of Chiral Epoxides
The primary application of the Shi epoxidation catalyst is in the asymmetric synthesis of chiral epoxides. These compounds are vital for developing pharmaceuticals and agrochemicals. The catalyst facilitates the conversion of various olefins into their corresponding epoxides with high enantioselectivity, which is essential for creating compounds with specific biological activities.
Synthesis of Natural Products
Shi epoxidation has been extensively utilized in synthesizing complex natural products. For instance, it has been employed in the total synthesis of various bioactive compounds, including antitumor agents and antibiotics. The ability to introduce stereogenic centers selectively allows chemists to construct intricate molecular architectures that mimic natural substances.
Pharmaceutical Development
In pharmaceutical research, the Shi catalyst plays a critical role in developing new drugs. By enabling the efficient synthesis of chiral intermediates, it aids in producing active pharmaceutical ingredients (APIs) that require specific stereochemistry for efficacy. This application is particularly relevant in the development of chiral drugs, which often exhibit different pharmacological properties based on their stereochemistry.
Material Science
Beyond organic synthesis, the Shi epoxidation catalyst has potential applications in material science, particularly in creating polymeric materials with specific properties. The incorporation of epoxide functionalities can lead to materials with enhanced mechanical strength and thermal stability.
Case Study 1: Total Synthesis of Pladienolide B
Pladienolide B is a potent spliceosome inhibitor with significant anticancer properties. Researchers successfully utilized the Shi epoxidation catalyst to achieve key steps in its total synthesis, highlighting its utility in constructing complex molecular frameworks required for biological activity.
Case Study 2: Synthesis of Epoxyisoprostanes
A study demonstrated the use of the Shi catalyst in synthesizing epoxyisoprostanes, which have shown promise in reducing pro-inflammatory cytokines like IL-6 and IL-12. This application underscores the catalyst's relevance in medicinal chemistry and its potential therapeutic implications.
Comparative Data Table
| Application Area | Description | Notable Compounds/Results |
|---|---|---|
| Asymmetric Synthesis | Formation of chiral epoxides from alkenes | High enantioselectivity |
| Natural Product Synthesis | Total synthesis of complex natural products | Pladienolide B |
| Pharmaceutical Development | Synthesis of chiral intermediates for drug development | Active Pharmaceutical Ingredients (APIs) |
| Material Science | Creation of polymeric materials with enhanced properties | Improved mechanical strength |
Mechanism of Action
The mechanism of action of the Shi Epoxidation Oxazolidinone Methyl Catalyst involves the formation of a dioxirane intermediate. This intermediate is generated in situ by the oxidation of the ketone with potassium peroxymonosulfate (Oxone). The dioxirane is a powerful epoxidation reagent that reacts with alkenes to form epoxides. The ketone is regenerated during the reaction, allowing it to act catalytically .
Comparison with Similar Compounds
Comparison with Similar Catalysts and Methods
Structural and Functional Analogues
Shi Diketal Catalyst (CAS 18422-53-2)
- Structure: A di-O-isopropylidene-protected fructose derivative lacking the oxazolidinone group .
- Performance: While effective for epoxidizing benzylidenecyclobutanes, it exhibits lower enantioselectivity (~80% ee) compared to the oxazolidinone variant due to reduced steric and electronic modulation .
Peptide-Based Dioxirane Catalysts
- Structure : Trifluoromethyl ketone motifs embedded in chiral peptide frameworks .
- Performance : Achieves up to 91:9 er for unfunctionalized olefins but requires hydrogen peroxide as the oxidant. Unlike the Shi catalyst, these systems face challenges in scalability and oxidant compatibility .
Mg/Fe Oxide Solid Base Catalysts
- Structure: Heterogeneous magnetic oxides used for synthesizing 2-oxazolidinones from epoxides and carbamates .
- Performance: Delivers >90% yield for 2-oxazolidinones under mild conditions (140°C, 8–12 h) but lacks enantioselectivity, as it facilitates non-stereospecific ring-opening reactions .
Enantioselectivity and Mechanistic Insights
The asynchronicity of the Shi catalyst’s transition state—where the C–O bond to the β-carbon forms faster than the α-carbon—explains its superior enantioselectivity. This contrasts with peptide-based systems, where selectivity arises from substrate preorganization .
Reaction Conditions and Practicality
The Shi catalyst’s requirement for precise pH control and Oxone® limits its compatibility with acid-sensitive substrates. In contrast, Mg/Fe oxides excel in recyclability but lack stereochemical control .
Substrate Scope Limitations
- Shi Oxazolidinone Methyl: Poor performance with cis-olefins and terminal alkenes due to steric clashes between the oxazolidinone and proximal substituents .
- Enzymatic Cascades : Superior for terminal alkenes (e.g., azidoalcohol synthesis) but require multi-step optimization .
- Glucose-Derived Ketones: Effective for conjugated cis-enynes but incompatible with non-polar substrates .
Biological Activity
The Shi epoxidation reaction, utilizing oxazolidinone methyl catalysts, has emerged as a significant method in organic synthesis, particularly for the asymmetric epoxidation of olefins. This process is notable for its high regio- and enantioselectivity, making it a powerful tool for the synthesis of biologically active compounds. This article delves into the biological activity associated with the Shi epoxidation oxazolidinone methyl catalyst, highlighting its mechanisms, applications, and relevant case studies.
The Shi epoxidation mechanism involves the formation of a chiral epoxide from an olefin substrate through a catalytic cycle that typically includes the following steps:
- Formation of the Catalyst-Substrate Complex : The oxazolidinone catalyst forms a complex with the olefin.
- Epoxide Formation : The catalyst facilitates the transfer of an oxygen atom to the olefin, resulting in the formation of an epoxide.
- Release of Product : The chiral epoxide is released, and the catalyst is regenerated.
This mechanism allows for high selectivity due to the chiral environment created by the oxazolidinone structure.
Biological Activity and Applications
The biological activity of compounds synthesized via Shi epoxidation is extensive, particularly in pharmaceuticals. The following table summarizes key findings related to the biological activity of various epoxides produced using this method:
1. Synthesis of Epoxyisoprostanes
A study demonstrated that epoxyisoprostanes synthesized through Shi epoxidation exhibited significant anti-inflammatory properties by reducing cytokine secretion. The findings indicated a potential therapeutic application in treating inflammatory diseases.
2. Total Synthesis of Pladienolide B
Research highlighted the total synthesis of Pladienolide B, a compound derived from Shi epoxidation, which showed potent inhibition of spliceosome activity. This compound has been investigated for its potential as an anticancer agent, showcasing the importance of Shi epoxidation in drug discovery.
Research Findings
Recent studies have focused on optimizing conditions for Shi epoxidation to enhance yields and selectivity. For instance, varying solvent conditions and catalyst concentrations have been shown to significantly affect enantioselectivity and reaction rates.
Key Findings:
- Enantioselectivity : High enantioselectivities (up to 99% ee) were achieved in certain reactions involving tetrasubstituted olefins.
- Substrate Scope : The method has been successfully applied to diverse substrates, including complex natural products.
- Recycling Catalysts : Studies indicate that catalysts can be recycled multiple times without loss of activity or selectivity, improving sustainability in synthetic processes.
Q & A
Q. What structural features of the oxazolidinone moiety in the Shi catalyst contribute to enantioselectivity in epoxidation?
The oxazolidinone group in the Shi catalyst facilitates stereochemical control through hydrogen bonding with the substrate and steric hindrance. For example, the interaction between the catalyst's oxazolidinone and the alkyne group of conjugated enynes ensures high enantiomeric excess (ee) in propargyl epoxides. Computational and experimental studies highlight this moiety's role in stabilizing transition states .
Q. How does pH influence the catalytic efficiency and stereoselectivity of the Shi epoxidation system?
A pH > 10, achieved using K₂CO₃, enhances conversion by tenfold compared to neutral conditions (pH 7–8), while maintaining 90–92% ee. This is attributed to accelerated oxidation kinetics and improved catalyst activation under basic conditions .
Q. What are the optimal reaction conditions for synthesizing 2-oxazolidinones using Shi-type catalysts?
For Mg/Fe oxide catalysts, optimal conditions include 140°C, 10 wt.% catalyst loading, and 8–12 hours. These parameters yield up to 98% conversion and 99% selectivity for 2-oxazolidinones, as demonstrated in epoxide-carbamate reactions .
Advanced Research Questions
Q. How can experimental design address contradictions in substrate-specific conversion rates for Shi epoxidation?
Discrepancies in yields (e.g., 76% selectivity in Entry 9 vs. 100% in Entry 10 in Table 3 ) arise from steric hindrance or electronic effects in substrates. Researchers should:
Q. What methodologies validate the stability and recyclability of heterogeneous Shi-type catalysts?
Magnetic Mg/Fe oxides enable facile separation via external magnets. Stability tests over five cycles at 140°C show no deactivation, confirmed by XRD and BET surface area analysis. Leaching tests (ICP-OES) further validate robustness .
Q. How can computational modeling improve the design of bimetallic catalysts for Shi epoxidation?
Density Functional Theory (DFT) studies reveal how promoter atoms (e.g., Au or Sn) in bimetallic systems modulate oxygen activation and transition-state energetics. Microkinetic models benchmarked against experimental data (e.g., turnover frequencies) predict performance for novel catalysts .
Q. What strategies enhance enantioselectivity in Shi epoxidation for terminal or cis-olefins?
Modify the catalyst’s chiral backbone (e.g., d-fructose derivatives) to increase steric bulk near the oxazolidinone. For example, glucose-derived ketones improve ee for cis-enynes by optimizing π-π interactions .
Methodological Guidelines
- Data Analysis: Use GC-MS or HPLC to quantify conversion/selectivity. Normalize against internal standards (e.g., n-dodecane) .
- Catalyst Characterization: Employ TEM for particle size, FTIR for surface functional groups, and XPS for oxidation states .
- Contradiction Resolution: Cross-reference reaction parameters (e.g., solvent polarity, oxidant equivalents) when comparing literature data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
